Methyl-d3 formate

Description

Significance of Methyl Formate (B1220265) and its Deuterated Analogues in Chemical Research

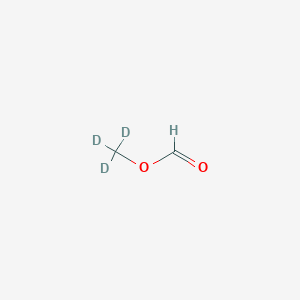

Methyl formate (HCOOCH₃) is the simplest carboxylic acid ester, a colorless, volatile liquid that serves as a precursor and reagent in numerous chemical syntheses. researchgate.netgoogle.com Its deuterated analogues, particularly methyl-d3 formate, are invaluable in research. chemicalbook.com The substitution of hydrogen with deuterium (B1214612) minimally alters the molecule's basic chemical properties but introduces a detectable mass difference and affects reaction rates, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com

This makes deuterated compounds like this compound essential for:

Mechanistic Studies: Tracking the fate of the methyl group through complex reaction pathways. chem-station.comsynmr.in

Spectroscopic Analysis: Serving as standards in mass spectrometry and aiding in the structural analysis of biomolecules like proteins through Nuclear Magnetic Resonance (NMR) spectroscopy. synmr.inx-chemrx.com

Drug Development: Used in the synthesis of deuterated drugs to potentially slow down metabolism and improve pharmacokinetic profiles. acs.orgresearchgate.netresearchgate.net

The synthesis of this compound can be achieved through methods such as the acid-catalyzed reaction of deuterated methanol (B129727) (CD₃OD) with formic acid. nih.gov

| Property | Methyl Formate (HCOOCH₃) | This compound (HCOOCD₃) |

|---|---|---|

| Molecular Formula | C₂H₄O₂ | C₂H₄O₂ (isotopic) |

| Molar Mass | 60.05 g/mol noaa.govnih.gov | 63.07 g/mol nih.gov |

| Boiling Point | 31.5 - 32 °C researchgate.netnih.gov | Data not readily available |

| Melting Point | -100 °C researchgate.net | Data not readily available |

| Density | 0.974 g/mL at 20 °C researchgate.net | Data not readily available |

Importance of Isotopic Labeling in Elucidating Reaction Mechanisms

Isotopic labeling is a fundamental technique used to trace the journey of an atom or a group of atoms through a chemical reaction. wikipedia.org By replacing an atom with its heavier isotope, scientists can pinpoint which bonds are broken and formed, and in what sequence. wikipedia.org Deuterium (²H or D) is a common choice for these studies due to its stability and the significant mass difference compared to protium (B1232500) (¹H).

The primary tool for mechanistic elucidation using deuterium labeling is the Kinetic Isotope Effect (KIE) . A chemical bond involving deuterium is stronger and vibrates at a lower frequency than the corresponding bond with hydrogen. Consequently, breaking a carbon-deuterium (C-D) bond requires more energy and is typically slower than breaking a carbon-hydrogen (C-H) bond. chem-station.comacs.org If a reaction's rate-determining step involves the cleavage of a C-H bond, replacing that hydrogen with deuterium will slow down the reaction. This observation provides strong evidence that the C-H bond is broken during the slowest step of the reaction mechanism. acs.org In the context of this compound, this principle allows researchers to determine if the methyl group is directly involved in the critical steps of a reaction. synmr.in

Role of Methyl Formate in Astrochemical Environments and Complex Organic Molecule Formation

Methyl formate is a well-known interstellar molecule, frequently detected in high abundances in star-forming regions, particularly in "hot cores" and "hot corinos"—dense, warm regions surrounding young stars. uni-koeln.demedium.com It is considered a complex organic molecule (COM), defined as an interstellar species with six or more atoms, and its presence is a key indicator of the rich chemistry occurring in these stellar nurseries. oup.comrsc.org

The formation of methyl formate in the interstellar medium (ISM) is still debated, with proposed pathways including both gas-phase reactions and reactions on the surfaces of icy dust grains. oup.comresearchgate.net Models suggest that radical-radical associations on grain surfaces are a significant formation route. arxiv.orgarxiv.org

The deuterated isotopologues of methyl formate, including DCOOCH₃ (formyl-deuterated), HCOOCH₂D (singly-deuterated methyl group), CHD₂OCHO (doubly-deuterated methyl group), and HCOOCD₃ (this compound), have also been detected in astrophysical environments. oup.comaanda.org The study of these deuterated species is crucial for several reasons:

Constraining Formation Pathways: The relative abundances of different deuterated forms (the D/H ratio) are highly sensitive to the physical conditions (like temperature) of their formation environment. aanda.orgaanda.org

Tracing Chemical History: At the low temperatures of molecular clouds (~10 K), deuterium fractionation occurs, leading to an enhancement of deuterated molecules. arxiv.org This enrichment provides a chemical fingerprint of the cold, early stages of star formation.

Understanding Deuteration Processes: Models show that simple gas-grain chemistry cannot always explain the observed abundances of multiply deuterated methyl formate. oup.comarxiv.org This suggests that other mechanisms, such as H-D substitution reactions on grain surfaces, play a significant role. oup.com The detection of species like CHD₂OCHO provides vital data points to refine and test these astrochemical models. aanda.org

Comparative Studies with Structural Isomers (e.g., Glycolaldehyde (B1209225), Acetic Acid) in Deuterated Forms

Methyl formate (HCOOCH₃) shares its chemical formula, C₂H₄O₂, with two other significant astrochemical molecules: glycolaldehyde (HCOCH₂OH) and acetic acid (CH₃COOH). raa-journal.orgqmul.ac.uk These structural isomers are often found in the same star-forming regions, but their relative abundances can vary dramatically. raa-journal.org

Comparative studies of these isomers provide deep insights into the chemical differentiation occurring in interstellar environments:

Divergent Formation Routes: The stark differences in the relative abundances of methyl formate and glycolaldehyde in various regions suggest that they may be formed through different chemical pathways or under different physical conditions, despite being isomers. acs.org

Probing Precursor Chemistry: Since these isomers can be formed from the same radical precursors (e.g., from the photodissociation of methanol), their abundance ratios can help constrain the production rates of these radicals.

Deuteration as a Clue: The detection of deuterated isotopologues of these isomers, such as deuterated glycolaldehyde, further helps to untangle their origins. researchgate.net For example, comparing the D/H ratio in methyl formate to that in glycolaldehyde within the same region can indicate whether they formed from a common, deuterated pool of precursor molecules or if their deuteration occurred through separate pathways.

Quantum chemical studies have explored the formation of all three isomers from the reaction of two formaldehyde (B43269) molecules, suggesting that the pathways are exothermic and plausible in the ISM. raa-journal.org However, computational models also indicate that some formation pathways are more feasible for one isomer over another. For instance, one study showed that the formation of methyl formate via the reaction of formaldehyde and the formyl radical (HCO) has higher energy barriers compared to the formation of glycolaldehyde, making that specific pathway less significant for methyl formate. acs.org

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

63.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Analysis of Methyl D3 Formate

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental to understanding the molecular structure and bonding of methyl-d3 formate (B1220265). The presence of deuterium (B1214612) atoms significantly influences the vibrational modes compared to its protonated counterpart.

Deuteration Effects on Vibrational Modes and Band Assignments

The substitution of hydrogen with deuterium in the methyl group of methyl formate (from CH3OCHO to CD3OCHO) results in characteristic shifts in vibrational frequencies. These shifts arise from the change in reduced mass for vibrational modes involving the methyl group hydrogens/deuteriums and alterations in zero-point energies. C-H stretching and bending modes, typically found in the higher frequency regions, will shift to lower frequencies (C-D stretching and bending) upon deuteration sci-hub.reduibk.ac.atacs.org. For instance, a significant decrease in the intensity of a particular vibrational band by a factor of approximately 35 upon deuteration has been observed for methyl formate, highlighting the direct impact of isotopic substitution on spectral features sci-hub.red.

The unique vibrational signature of the CD3 group provides a powerful tool for unambiguous band assignment. By comparing the spectra of protonated and deuterated species, researchers can precisely attribute specific absorption or scattering bands to vibrations involving the methyl group. Furthermore, increased deuteration can help resolve spectral degeneracies or minimize vibrational coupling effects that might complicate assignments in the protonated form, thereby aiding in a more precise characterization of the molecular vibrational framework uibk.ac.atacs.org. Studies on related deuterated formates and other molecules confirm that isotopic substitution is a critical method for elucidating vibrational assignments researchgate.net.

Anharmonicity in Vibrational Spectra of Deuterated Formates

Anharmonicity, the deviation of molecular vibrations from idealized harmonic motion, plays a crucial role in accurately describing vibrational spectra, particularly when isotopic effects are considered. Theoretical calculations often incorporate anharmonic corrections to predict vibrational frequencies and understand vibrational coupling more precisely acs.orgacs.orgnih.gov. For deuterated formates like methyl-d3 formate, anharmonicity can influence the energy levels and the intensity distribution within the vibrational spectrum.

The interplay between anharmonicity and isotopic substitution can lead to complex spectral patterns. For example, in studies of related systems, anharmonic coupling has been observed to influence spectral features fu-berlin.deoup.com. Theoretical treatments that account for anharmonicity are essential for achieving a high degree of agreement with experimental vibrational data, providing a deeper understanding of the molecular potential energy surface and vibrational dynamics acs.orgacs.orgnih.gov.

Infrared Predissociation (IRPD) Spectroscopy of Protonated Deuterated Analogs

Infrared Predissociation (IRPD) spectroscopy is a sensitive technique used to probe the vibrational spectra of ions. While direct IRPD studies on neutral this compound are not extensively detailed in the available literature, the technique has been successfully applied to protonated methyl formate and its isotopologues. These studies have characterized protonated forms of methyl formate conformers by analyzing their vibrational spectra, often in conjunction with theoretical calculations that include both harmonic and anharmonic effects acs.org.

The methodology involves forming protonated methyl formate ions, tagging them with a weakly bound atom or molecule (e.g., Neon), and then exposing them to tunable infrared radiation. Absorption of IR photons leads to the dissociation of the weakly bound tag, allowing for the recording of mass-selected vibrational spectra acs.org. Although these studies focus on protonated species, the principles of vibrational analysis and the impact of isotopic substitution on spectral features observed in such experiments are highly relevant for understanding the vibrational behavior of deuterated molecules. Research on other protonated and deuterated molecular ions further demonstrates the utility of IRPD spectroscopy in mapping isotopic effects on vibrational modes researchgate.netnih.gov.

Matrix Isolation Spectroscopy of this compound and Radicals

Matrix isolation spectroscopy is a powerful technique for stabilizing and studying molecules and reactive intermediates at cryogenic temperatures. By embedding molecules in an inert solid matrix, such as Argon (Ar), Neon (Ne), or para-hydrogen (p-H2), their vibrational spectra can be observed with high resolution, free from Doppler broadening and intermolecular interactions present in the gas phase acs.orgacs.orgbeilstein-journals.orgresearchgate.netrsc.org.

While specific matrix isolation studies focusing solely on neutral this compound are not detailed in the provided search results, the technique has been extensively applied to methyl formate and its related radicals. For instance, research has investigated the reactions of hydrogen atoms with methyl formate within solid para-hydrogen matrices, leading to the formation and infrared spectroscopic characterization of species like the methoxy (B1213986) carbonyl radical [•C(O)OCH3] and the formyloxy methyl radical [HC(O)OCH2•] acs.orgaip.org. These studies highlight the capability of matrix isolation techniques to capture and analyze the vibrational signatures of methyl formate derivatives and transient species, providing insights into their structure and reaction pathways. The method is also valuable for studying conformational dynamics and interconversions in molecules like methyl cyanoacetate (B8463686) researchgate.net.

Rotational Spectroscopy Investigations (Microwave)

Rotational spectroscopy, primarily through microwave and submillimeter-wave techniques, provides detailed information about the precise molecular structure, electric dipole moment, and internal dynamics of molecules. For methyl formate and its isotopologues, the internal rotation of the methyl group is a key feature that significantly influences its rotational spectrum.

Internal Rotation Barriers and Torsional Splittings of the Methyl-d3 Group

The deuteration of the methyl group in methyl formate to form this compound (CD3OCHO) is expected to significantly alter the potential energy surface governing this internal rotation. This alteration will, in turn, affect the height of the internal rotation barrier and the magnitude of the resulting torsional splittings. While specific experimental data for this compound's rotational spectrum and torsional splittings are not explicitly detailed in the provided snippets, studies on related deuterated isotopologues offer valuable insights. For instance, the normal methyl formate (HCOOCH3) exhibits a substantial A/E splitting of approximately 405 MHz due to the methyl group's internal rotation researchgate.net. Mono-deuteration, as seen in HCOOCH2D, leads to a reduction in this splitting, with an observed A'/A'' splitting of 84.76 MHz and a tunneling splitting in the range of 0-20 MHz researchgate.netresearchgate.net.

Table 1: Illustrative Torsional Splittings in Methyl Formate Isotopologues

| Isotopologue | Torsional Splitting (MHz) | Notes | Reference |

| HCOOCH3 (normal) | ~405 (A/E) | Splitting due to internal rotation of the methyl group. | researchgate.net |

| HCOOCH2D | 84.76 (A'/A'') | Smaller splitting due to mono-deuteration of the methyl group. Tunneling splitting: 0-20 MHz. | researchgate.netresearchgate.net |

| DCOOCH3 | A and E components | Splitting observed due to internal rotation of the methyl group. | aanda.org |

| HCOOCD2H | Not specified | Splitting expected due to internal rotation; hyperfine structure due to deuterium atoms observed. | researchgate.net |

| CD3OCHO (this compound) | Expected to be altered | Deuteration of the entire methyl group is expected to significantly alter the barrier and splittings. | - |

Note: Direct experimental data for the torsional splitting of this compound (CD3OCHO) was not found in the provided search snippets. The table illustrates the trend of how deuteration affects these splittings using data from related isotopologues.

Compound List

this compound (CD3OCHO)

Methyl formate (HCOOCH3)

Mono-deuterated methyl formate (HCOOCH2D)

DCOOCH3

HCOOCD2H

Protonated methyl formate

Methoxy carbonyl radical [•C(O)OCH3]

Formyloxy methyl radical [HC(O)OCH2•]

Deuterated formates (general)

Acetaldehyde (CD3COH, CH2DCHO, CH3CDO)

Formic acid

Acetic acid

Carbon monoxide (CO)

Para-hydrogen (p-H2)

Neon (Ne)

Argon (Ar)

Krypton (Kr)

Xenon (Xe)

Nitrogen (N2)

Chlorine (Cl2)

Hydrogen atoms (H)

Deuterium atoms (D)

Dihydrogen phosphate (B84403) (H2PO3)

p-aminobenzoic acid

Water (H2O, D2O)

Azide (N3-)

Thioacetic acid

Methyl cyanoacetate

2,4-DNT

2,6-DNT

Formate ion

Oxalate ion

Hydrogen sulfate (B86663) (HSO4-)

Theoretical and Computational Investigations of Methyl D3 Formate

Quantum Chemical Methodologies Applied to Methyl-d3 Formate (B1220265) Systems

A range of sophisticated computational methods are employed to accurately model the electronic structure and energetics of molecules such as Methyl-d3 formate. These methods vary in their computational cost and accuracy, with higher-level methods often used for benchmarking or critical energetic determinations.

Density Functional Theory (DFT) Calculations with Dispersion Corrections

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that provides a balance between accuracy and computational efficiency for studying molecular systems. In the context of methyl formate and related compounds, DFT calculations have been instrumental in optimizing molecular geometries, calculating vibrational frequencies, and determining relative energies of various isomers and conformers acs.orgmpg.deumanitoba.ca.

Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) for High-Level Energetics

Post-Hartree-Fock (post-HF) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, are employed when higher accuracy is required, particularly for determining precise energetic values, reaction barriers, and transition states.

MP2 calculations have been used for geometry optimizations and energy evaluations of methyl formate acs.orgmpg.deumanitoba.carsc.orgnih.govnih.govresearchgate.netnih.gov. More advanced methods like CCSD(T) and its variants, including CCSD(T)-F12 and DLPNO-CCSD(T), are frequently used for high-level energetics and as benchmarks for DFT methods rsc.orgacs.orgacs.orgrsc.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netacs.org.

Crucially, specific research has utilized these high-level methods to investigate deuterated isotopologues. For instance, ab initio calculations employing the CCSD(T)-F12/aug-cc-pVTZ//M06-2X/6-31+G** level of theory were performed to support experimental studies on this compound (MF-d3) acs.org. These calculations yielded zero-point-corrected barrier heights for abstraction reactions at the methyl and formate sites, reported as 1.3 kJ mol–1 and 6.0 kJ mol–1, respectively acs.org. This demonstrates the application of high-level methods to quantify specific energetic parameters relevant to this compound.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab Initio Molecular Dynamics (AIMD) simulations offer a powerful approach to study the dynamic behavior of molecules, including their motion, conformational changes, and reaction pathways over time, directly from first principles. These simulations are particularly useful for understanding temperature-dependent processes and solvation effects.

AIMD simulations have been applied to methyl formate to investigate its interactions with surfaces researchgate.netacs.org and its solvation behavior fu-berlin.deacs.orgacs.org. For example, AIMD simulations using DFT functionals with dispersion corrections have been employed to study surface chemistry researchgate.netacs.org and the impact of solvation on molecular properties acs.org. While direct AIMD studies specifically on this compound are not extensively detailed in the reviewed literature, the methodology is well-established and applicable for exploring dynamic isotopic effects or temperature-dependent reaction pathways of the deuterated compound.

Energetics and Kinetics of Chemical Reactions Involving this compound

Understanding the energetics and kinetics of chemical reactions is fundamental to predicting molecular reactivity and reaction outcomes. Computational methods are indispensable tools for determining critical parameters such as reaction barriers and mapping potential energy surfaces.

Determination of Reaction Barriers and Transition States

The identification and characterization of transition states (TS) and the calculation of associated reaction barriers are key objectives in computational chemical kinetics. These values dictate the rate of chemical reactions.

Studies involving methyl formate have extensively employed computational methods to determine reaction barriers for various processes, including formation, decomposition, and oxidation acs.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. For this compound specifically, research has provided quantitative data on abstraction reaction barriers. As noted in Section 4.1.2, calculations at the CCSD(T)-F12/aug-cc-pVTZ//M06-2X/6-31+G** level determined the zero-point-corrected barrier heights for abstraction at the methyl site to be 1.3 kJ mol–1 and at the formate site to be 6.0 kJ mol–1 acs.org. These findings are crucial for understanding the kinetic isotope effects in reactions involving this compound.

Mapping of Potential Energy Surfaces for Deuterated Reaction Pathways

Potential Energy Surfaces (PES) provide a comprehensive multidimensional map of the energy of a molecular system as a function of its atomic coordinates. Mapping PESs is essential for visualizing reaction pathways, identifying transition states, and understanding the influence of isotopic substitution on reaction dynamics.

Computational studies have mapped PESs for reactions involving methyl formate, such as its formation researchgate.net and oxidation researchgate.net. For instance, CCSD(T)//B3LYP-D3(BJ) calculations have been used to generate ZPE-corrected PESs for methyl formate formation researchgate.net. While explicit mapping of PESs specifically for deuterated reaction pathways of this compound might not be explicitly detailed in all reviewed literature, the calculation of kinetic isotope effects acs.org inherently relies on understanding how deuteration influences the PES and, consequently, the reaction rates and pathways. The methodologies used for methyl formate are directly applicable to constructing and analyzing the PESs for this compound.

Data Table: Calculated Barrier Heights for Abstraction Reactions in this compound

| Reaction Site | Barrier Height (kJ mol–1) | Computational Level | Reference |

| Methyl site | 1.3 | CCSD(T)-F12/aug-cc-pVTZ//M06-2X/6-31+G** (ZPE-corrected) | acs.org |

| Formate site | 6.0 | CCSD(T)-F12/aug-cc-pVTZ//M06-2X/6-31+G** (ZPE-corrected) | acs.org |

Compound List:

this compound

Methyl formate

OH radical

OD radical

Carbon monoxide

Formyl radical

Acetaldehyde

Formic acid

Acetic acid

DMS (Dimethyl sulfide)

Hydroperoxymethyl thioformate (HPMTF)

Cyclic volatile methyl siloxanes (cVMS)

Diisopropyl methylphosphonate (B1257008) (DIMP)

Sarin

Kinetic Isotope Effects and Reaction Dynamics of Methyl D3 Formate

Investigation of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Kinetic isotope effects are classified based on the location of the isotopic substitution relative to the bond(s) being broken or formed in the rate-determining step of a reaction. researchgate.net

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is cleaved in the rate-determining step. researchgate.net For deuterium substitution, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it is stronger and requires more energy to break. researchgate.net This typically results in a slower reaction rate for the deuterated compound, leading to a "normal" primary KIE where kH/kD > 1. researchgate.net The magnitude of the PKIE can provide information about the symmetry of the transition state. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. rsc.org These effects are generally smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs are often related to changes in hybridization or hyperconjugation at the site of substitution between the reactant and the transition state. rsc.org

In the context of Methyl-d3 formate (B1220265), deuteration of the methyl group allows for the study of both primary and secondary KIEs depending on the reaction. For instance, in a reaction where a C-D bond of the methyl group is broken, a primary KIE would be expected. Conversely, in a reaction occurring at the formyl group or the carbonyl carbon, a secondary KIE would be observed due to the influence of the CD₃ group.

| Reactant Isotopologue | Attacking Radical | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) |

| CH₃OCHO (MF) | OH | (1.95 ± 0.34) × 10⁻¹³ |

| CD₃OCHO (MF-d3) | OH | Slower than MF (normal KIE) |

| CH₃OCHO (MF) | OD | Slightly faster than with OH (inverse SKIE) |

| CD₃OCHO (MF-d3) | OD | Slower than MF + OD (normal KIE) |

Table 1: Rate coefficients for the reaction of hydroxyl radicals (OH/OD) with methyl formate isotopologues, demonstrating primary and secondary kinetic isotope effects. Data sourced from experimental studies. nih.govacs.org

Mechanistic Elucidation via Deuterium Labeling

Deuterium labeling is exceptionally useful for determining the specific sites of attack in reactions with multiple possible pathways. In methyl formate, radical attack can occur at either the formyl C-H bond or one of the three methyl C-H bonds. By using CD₃OCHO, the kinetic contribution of the methyl group can be isolated.

Hydroxyl Radical (OH): The reaction of the OH radical with methyl formate is significant in atmospheric and combustion chemistry. Studies using deuterated isotopologues, including CD₃OCHO (MF-d3), have been instrumental in determining the branching ratio—the proportion of reaction that occurs at each site. acs.org At room temperature (~300 K), abstraction occurs at both the methyl and formate sites with a branching ratio of approximately 50:50. nih.govacs.org Ab initio calculations support these findings, predicting barrier heights for abstraction at the methyl and formate sites to be approximately 0.9 ± 0.6 kJ mol⁻¹ and 4.1 ± 0.9 kJ mol⁻¹, respectively, after refinement with experimental data. acs.org The lower barrier for the methyl site is offset by other factors, leading to the nearly equal branching ratio at this temperature.

Methyl Radical (CH₃·): Studies on the reaction of methyl radicals with methyl formate have also been performed to determine the position of hydrogen abstraction. Early work suggested that abstraction occurred exclusively at the formyl position. However, subsequent studies using isotopically labeled formate (DCOOCH₃) demonstrated that at 182 °C, approximately 15% of the hydrogen abstraction occurs from the methyl position. Using CD₃OCHO in such an experiment would provide a direct measure of the primary kinetic isotope effect for abstraction at the methyl site by comparing its rate to that of the non-deuterated isotopologue.

Hydrogen Atom (H·): The reaction of hydrogen atoms with methyl formate has been studied in solid para-hydrogen at cryogenic temperatures (1.7-3.3 K). nih.gov These experiments identified the formation of two different radical products: the methoxy (B1213986) carbonyl radical (•C(O)OCH₃) from H-abstraction at the formyl site, and the formyloxy methyl radical (HC(O)OCH₂•) from H-abstraction at the methyl site. nih.gov The use of CD₃OCHO would be critical in such studies to confirm spectral assignments and investigate the KIE for abstraction at the methyl group, which is expected to be very large at these low temperatures where quantum tunneling dominates.

| Radical Species | Abstraction Site | Key Findings |

| OH | Methyl (CD₃) & Formyl (CHO) | Branching ratio is ~50:50 at 300 K. Deuteration leads to a normal primary KIE. nih.govacs.org |

| CH₃· | Methyl (CH₃) & Formyl (CHO) | Abstraction occurs at both sites, with the formyl site being dominant (~85% at 182 °C). |

| H· | Methyl (CH₃) & Formyl (CHO) | Both abstraction pathways are observed at cryogenic temperatures, forming distinct radical products. nih.gov |

Table 2: Summary of hydrogen abstraction reactions from methyl formate by various radical species.

Solvolysis of esters, such as hydrolysis, can proceed through several mechanisms depending on the conditions (e.g., acidic or basic). Isotope effects are a key tool for distinguishing between these pathways. For methyl-d3 formate, the isotopic label is on the methoxy leaving group, making it a probe for secondary KIEs in reactions where the primary site of attack is the carbonyl carbon.

In the acid-catalyzed hydrolysis of methyl formate, the mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack of water. nih.gov A study measuring multiple isotope effects for this reaction found an inverse secondary KIE for substitution at the formyl hydrogen (Dk = 0.81 ± 0.02 for DCOOCH₃). nih.gov This inverse effect is typical for a change from sp² hybridization in the reactant to sp³ in the tetrahedral intermediate.

While direct studies on the solvolysis of CD₃OCHO are not prominent in the cited literature, a secondary KIE would be expected. During the formation of the tetrahedral intermediate, the hybridization of the methoxy oxygen and carbon atoms does not change significantly. However, changes in hyperconjugation and steric effects in the transition state could lead to a small SKIE. The value would likely be close to unity, possibly slightly inverse (kH/kD < 1), reflecting a slightly more sterically crowded transition state for the deuterated species.

This compound can be a valuable mechanistic probe in catalyzed reactions.

Zeolite-Promoted Reactions: Zeolites are used as solid acid catalysts for various reactions involving methyl formate, such as dehydration to dimethyl ether or disproportionation. mdpi.comdicp.ac.cn The mechanism of methanol (B129727) dehydration on H-ZSM-5, for instance, can be promoted by methyl esters. mdpi.com Studies have shown that methyl formate readily dissociates on zeolite Brønsted acid sites to form a surface methoxy species and formic acid. mdpi.com Using CD₃OCHO would allow researchers to track the fate of the deuterated methoxy group and measure the KIE for its reaction with a second alcohol molecule, helping to confirm if C-H(D) bond activation is involved in any subsequent rate-limiting steps.

Transition Metal-Catalyzed Processes: Transition metals catalyze a vast array of reactions, including hydrogenation, carbonylation, and cross-coupling. mdpi.com Methyl formate itself can be synthesized via CO₂ hydrogenation over single-site ruthenium catalysts supported on zeolites. nih.gov In reactions where this compound is used as a reagent, for example as a d₃-methylating agent, the KIE can help elucidate the mechanism. nih.gov A significant primary KIE would suggest that the C-D bond is broken in the rate-determining step, such as in an oxidative addition or a C-H activation pathway. nih.gov A small or non-existent KIE would imply that C-D bond cleavage occurs in a fast step after the rate-determining step, or not at all.

Quantum Mechanical Tunneling Effects in Deuterated Systems

In classical transition state theory, reactants must surmount an energy barrier to become products. However, for light particles like hydrogen atoms, there is a finite probability of passing through the barrier, a phenomenon known as quantum mechanical tunneling. researchgate.netprinceton.edu Tunneling is highly mass-dependent; the heavier deuterium atom tunnels much less efficiently than hydrogen. researchgate.net This leads to several experimental signatures:

Abnormally large KIEs: kH/kD values can far exceed the semiclassical limit of ~7 at room temperature.

Weak temperature dependence of the KIE: While reaction rates are temperature-dependent, the ratio of rates (kH/kD) may remain unusually high and constant over a range of temperatures.

Curved Arrhenius plots: A plot of ln(k) versus 1/T may show curvature, especially at low temperatures where tunneling becomes the dominant pathway. nih.govacs.org

The reaction of H atoms with methyl formate in solid para-hydrogen at temperatures below 4 K is a clear example where tunneling is the operative mechanism. nih.gov The reaction proceeds even at these cryogenic temperatures, where there is insufficient thermal energy to overcome the reaction barrier. The reaction was observed to diminish and then be reinitiated by a temperature decrease, a characteristic of some quantum tunneling reactions. nih.gov

Furthermore, the reaction of OH radicals with methyl formate exhibits curved Arrhenius behavior, which is a strong indicator that quantum tunneling contributes to the reaction rate, particularly at lower temperatures. nih.govacs.org The large difference in tunneling probability between H and D is a primary contributor to the observed kinetic isotope effect in these hydrogen abstraction reactions.

Temperature Dependence of Kinetic Isotope Effects

The magnitude of the KIE is often dependent on temperature. According to the Arrhenius equation, the difference in activation energy (Ea) between the deuterated and non-deuterated reactions (Ea(D) - Ea(H)), which arises primarily from the difference in zero-point energies, dictates the temperature dependence.

Astrochemical Modeling and Observational Implications of Methyl D3 Formate

Incorporation of Methyl-d3 Formate (B1220265) Formation and Destruction Pathways into Astrochemical Models

Astrochemical models aim to reproduce the observed abundances of molecules in space by simulating their chemical evolution over time. For complex molecules like methyl formate and its deuterated variants, models must consider both gas-phase and solid-phase (grain-surface) chemistry, as gas-phase reactions alone are considered insufficient to explain their observed abundances.

Formation Pathways: The prevailing view is that methyl formate forms predominantly on the surfaces of icy dust grains during the cold, dense phase of a prestellar core. The deuteration process is highly efficient at low temperatures (< 20 K), where the zero-point energy difference between a C-H bond and a C-D bond favors the incorporation of deuterium (B1214612) into molecules.

Key formation pathways incorporated into models include:

Radical-Radical Association: A widely accepted mechanism involves the recombination of the methoxy (B1213986) radical (CH₃O•) and the formyl radical (HCO•) on ice surfaces.

CH₃O• + HCO• → HCOOCH₃

Deuteration via Precursors: The high deuterium fractionation observed in methyl formate is thought to be inherited from its precursors, particularly methanol (B129727) (CH₃OH). Methanol is formed by the successive hydrogenation of carbon monoxide (CO) on ice grains, and deuterated methanol forms via analogous reactions with deuterium atoms.

CO → HCO → H₂CO → H₃CO → CH₃OH (and deuterated analogues)

Gas-Phase vs. Grain-Surface Routes: While grain-surface formation is considered dominant, some models also include gas-phase reactions, though they are generally less efficient for producing complex molecules. The specific reaction sequence thought to form methyl formate in the gas phase involves the reaction between protonated methanol and formaldehyde (B43269). However, models that rely solely on gas-phase chemistry underpredict the observed abundances of key COMs like methyl formate.

Destruction Pathways: Once formed, methyl formate and its isotopologues can be destroyed by various processes, which are also included in chemical networks.

Photodissociation: In regions exposed to ultraviolet (UV) radiation, photons can break the molecule apart.

Ion-Molecule Reactions: Reactions with ions are a primary destruction mechanism in the gas phase.

Cosmic Ray-Induced Processes: Cosmic rays can induce dissociation or other chemical changes.

Astrochemical models use extensive reaction networks, such as the one detailed below for methyl acetate (B1210297) (a related complex molecule), which include thousands of reactions with calculated or experimentally-derived rate coefficients.

| Reactants | Products | Reaction Type | Phase |

|---|---|---|---|

| CH₃OH + HCOOH | HCOOCH₃ + H₂O | Nucleophilic Acyl Substitution | Grain Surface |

| CH₃O• + HCO• | HCOOCH₃ | Radical-Radical Recombination | Grain Surface |

| [HCO(H)OCH₃]⁺ + e⁻ | HCOOCH₃ + H | Dissociative Recombination | Gas Phase |

| HCOOCH₃ + hv | Various Fragments | Photodissociation | Gas/Grain |

| HCOOCH₃ + H₃⁺ | [HCOOCH₃]H⁺ + H₂ | Ion-Molecule Reaction | Gas Phase |

Comparison of Model Predictions with Astronomical Observations of Isotopic Ratios

A critical test of astrochemical models is their ability to reproduce the isotopic ratios observed in star-forming regions. The protostellar binary IRAS 16293-2422 is a benchmark source for such studies due to its rich molecular inventory and high degree of deuterium fractionation.

Observations using the Atacama Large Millimeter/submillimeter Array (ALMA) have led to the detection of singly and doubly deuterated methyl formate. The Protostellar Interferometric Line Survey (PILS) reported the first detection of doubly-deuterated methyl formate (CHD₂OCHO) in the interstellar medium toward IRAS 16293-2422.

A comparison of observed D/H ratios with model predictions reveals both successes and challenges:

Observed Enhancement: The D/H ratios for all methyl formate isotopologues are significantly enhanced by several orders of magnitude compared to the cosmic D/H ratio of ~1.5 x 10⁻⁵. This confirms that significant deuterium fractionation occurs.

Statistical Enhancement in Multiply-Deuterated Species: A key finding is that the D/H ratio derived from doubly-deuterated methyl formate is higher than that from the singly-deuterated form. Specifically, the [CHD₂OCHO]/[HCOOCH₃] ratio is higher than the [CH₂DOCHO]/[HCOOCH₃] ratio. This suggests a statistical enrichment where the likelihood of adding a second deuterium atom is higher than the first, a trend also seen in formaldehyde.

| Source Component | Isotopologue Ratio | Derived D/H Ratio (%) | Reference |

|---|---|---|---|

| IRAS 16293-2422 B | [DCOOCH₃]/[HCOOCH₃] | ~15 | |

| IRAS 16293-2422 B | [CH₂DOCHO]/[HCOOCH₃] | 4.3 ± 0.7 | |

| IRAS 162 |

Q & A

Q. What are the established synthetic pathways for Methyl-d3 formate, and how does isotopic purity vary between methods?

Answer: this compound is typically synthesized via esterification of deuterated methanol (CD₃OD) with formic acid under acidic catalysis. Isotopic purity (≥99 atom% D) is ensured by using high-purity deuterated precursors and controlled reaction conditions (e.g., anhydrous environment, 40–60°C). Key validation steps include:

- GC-MS analysis to confirm molecular ion peaks at m/z 64 (CD₃OCOH⁺) and absence of non-deuterated impurities.

- ¹H NMR to verify suppression of residual proton signals in the methyl group (δ 3.6–3.8 ppm) .

| Synthetic Method | Isotopic Purity (%) | Yield (%) | Reference Technique |

|---|---|---|---|

| Acid-catalyzed esterification | 99.5 | 78 | GC-MS, NMR |

| Microwave-assisted | 99.2 | 85 | FTIR, HPLC |

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

Answer:

- Isotope Ratio Mass Spectrometry (IRMS) quantifies D/H ratios with ±0.1% precision.

- High-Resolution LC-MS distinguishes isotopic peaks from matrix interference (e.g., m/z 64.0523 for C₂D₃HO₂⁺).

- Deuterium NMR (²H NMR) detects isotopic distribution at δ 3.7 ppm with <0.1% non-deuterated contamination .

Q. How does this compound’s stability vary under different storage conditions?

Answer: Stability is pH- and temperature-dependent:

- Degradation rates increase above 25°C (0.5% loss/month at 4°C vs. 3.2% at 25°C).

- Hydrolysis susceptibility : Half-life of 12 days in neutral aqueous solution vs. 3 hours at pH 10. Recommended storage: Sealed ampules under argon at –20°C .

Advanced Research Questions

Q. How do kinetic isotope effects (KIE) of this compound influence its reactivity in esterification studies?

Answer: The deuterium KIE (k_H/k_D ≈ 2–4) alters reaction kinetics in acid-catalyzed mechanisms. For example:

- Deuterated methyl groups reduce nucleophilic attack rates in SN2 reactions by 30–40%.

- Computational modeling (DFT) predicts transition-state geometries with ΔG‡ differences of 5–8 kJ/mol between deuterated and non-deuterated forms .

| Reaction Type | KIE (k_H/k_D) | Computational ΔG‡ (kJ/mol) |

|---|---|---|

| Acid-catalyzed hydrolysis | 3.2 | 68.7 (H) vs. 73.1 (D) |

| Base-catalyzed transesterification | 1.8 | 72.3 (H) vs. 75.9 (D) |

Q. What experimental design considerations are critical for using this compound in isotopic tracing studies?

Answer:

- Control experiments : Include non-deuterated analogs to quantify background signals.

- Sampling frequency : Monitor timepoints at <5% reaction completion to avoid secondary isotope effects.

- Calibration curves using synthetic standards (e.g., 0.1–10 µM) to account for matrix suppression in MS .

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

Answer: Discrepancies arise from solvent deuteration levels and measurement techniques:

Q. What role does this compound play in elucidating metabolic pathways using stable isotope labeling?

Answer: It serves as a tracer in:

- Acetate metabolism : Incorporation into acetyl-CoA via carbon-deuterium bond cleavage.

- Lipid biosynthesis : ²H-labeled methyl groups track fatty acid elongation in GC-MS profiles. Protocol: Administer 0.5 mM in cell culture and extract lipids at 24-hour intervals .

Q. How does isotopic scrambling occur in this compound during GC-MS analysis, and how is it mitigated?

Answer: Scrambling arises from high injector temperatures (>250°C), causing D/H exchange with column stationary phases. Mitigation strategies:

Q. What computational methods validate the vibrational spectra of this compound?

Answer:

Q. How are discrepancies in reported Henry’s Law constants for this compound addressed?

Answer: Variability stems from temperature calibration and headspace analysis techniques. Standardization via:

- Static cell measurements at 298.15 K (reported K_H = 12.3 ± 0.4 M/atm).

- Interlaboratory validation using NIST-traceable reference gases .

Methodological Guidelines for Researchers

- Synthesis : Use deuterated methanol (CD₃OD) in stoichiometric excess (1.5:1) to minimize side reactions .

- Characterization : Combine ²H NMR and high-resolution MS for unambiguous isotopic confirmation .

- Data Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., detailed SI files for NMR spectra) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.